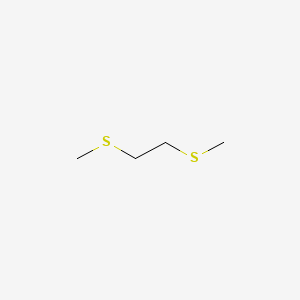
Butyl ethylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of butyl ethylphosphonofluoridate typically involves the reaction of ethylphosphonic acid with butanol in the presence of a fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Butyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can be involved in redox processes under certain conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl ethylphosphonofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used to study enzyme inhibition, as organophosphorus compounds are known to inhibit acetylcholinesterase.
Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which butyl ethylphosphonofluoridate exerts its effects involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of other organophosphorus compounds.
Comparación Con Compuestos Similares
Butyl ethylphosphonofluoridate can be compared to other organophosphorus compounds such as:
Diethylphosphonofluoridate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methyl ethylphosphonofluoridate: Another similar compound with a different alkyl group, affecting its chemical properties and uses.
Propiedades
Número CAS |
18358-34-4 |
|---|---|
Fórmula molecular |
C6H14FO2P |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1-[ethyl(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
Clave InChI |
UOJXJGNUFSBSJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)





![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
